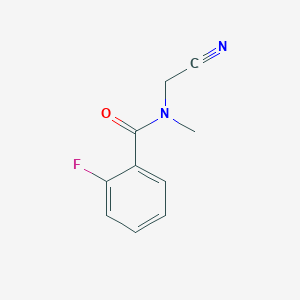
4,4,4-Trifluoro-3-hydroxy-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-3-hydroxy-L-valine is a fluorinated amino acid derivative It is characterized by the presence of three fluorine atoms attached to the terminal carbon of the valine side chain, along with a hydroxyl group on the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-hydroxy-L-valine typically involves the introduction of fluorine atoms into the valine structure. One common method is the fluorination of valine derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base. The reaction conditions often include low temperatures and inert atmospheres to prevent side reactions and degradation of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4,4,4-Trifluoro-3-hydroxy-L-valine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the trifluoromethyl group to a methyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group can yield 4,4,4-trifluoro-3-oxo-L-valine, while reduction can produce 4,4,4-trifluoro-L-valine .
Aplicaciones Científicas De Investigación
4,4,4-Trifluoro-3-hydroxy-L-valine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of fluorinated peptides and proteins, which are valuable in studying protein structure and function.
Biology: The compound is used in enzyme inhibition studies to understand the role of fluorinated amino acids in biological systems.
Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and resistance to degradation
Mecanismo De Acción
The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-L-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by forming strong interactions with the target site. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparación Con Compuestos Similares
Similar Compounds
4,4,4-Trifluoro-DL-valine: Similar structure but lacks the hydroxyl group.
Hexafluoro-DL-valine: Contains six fluorine atoms, providing different chemical properties.
3-Hydroxy-4,4,4-trifluoro-DL-valine: Similar structure but in the DL form, which is a racemic mixture
Uniqueness
4,4,4-Trifluoro-3-hydroxy-L-valine is unique due to the combination of the trifluoromethyl group and the hydroxyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Propiedades
| 155892-19-6 | |
Fórmula molecular |
C5H8F3NO3 |
Peso molecular |
187.12 g/mol |
Nombre IUPAC |
(2S)-2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C5H8F3NO3/c1-4(12,5(6,7)8)2(9)3(10)11/h2,12H,9H2,1H3,(H,10,11)/t2-,4?/m1/s1 |
Clave InChI |
RSCUBJJIMXDWHW-DPAZEOEGSA-N |
SMILES isomérico |
CC([C@@H](C(=O)O)N)(C(F)(F)F)O |
SMILES canónico |
CC(C(C(=O)O)N)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-Dioxan-5-one, 4-[(S)-cyclohexylhydroxymethyl]-2,2-dimethyl-, (4S)-](/img/structure/B14267218.png)
